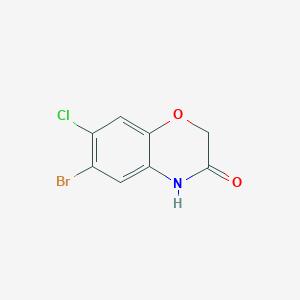

6-Bromo-7-chloro-2,4-dihydro-1,4-benzoxazin-3-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-Bromo-7-chloro-2,4-dihydro-1,4-benzoxazin-3-one is a heterocyclic compound . It is a building block used in the construction of pyrimidinyl substituted benzoxazinones, small molecule rennin inhibitors .

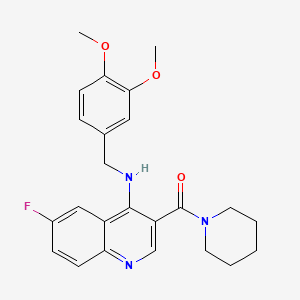

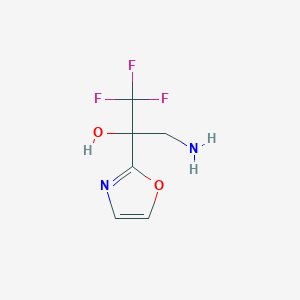

Molecular Structure Analysis

The molecular formula of 6-Bromo-7-chloro-2,4-dihydro-1,4-benzoxazin-3-one is C8H5BrClNO2 . The InChI Key is GDWSWKKSEYXCQB-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Bromo-7-chloro-2,4-dihydro-1,4-benzoxazin-3-one include a molecular weight of 262.49 .Applications De Recherche Scientifique

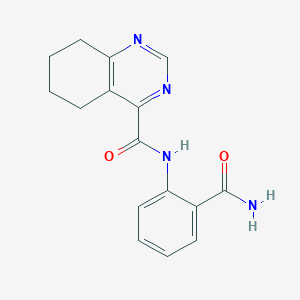

Synthesis and Antimicrobial Activity

6-Bromo-7-chloro-2,4-dihydro-1,4-benzoxazin-3-one serves as a precursor in the synthesis of quinazolinones, which have shown antimicrobial properties. Specifically, its derivatives have been synthesized and evaluated for their effectiveness against various microorganisms, indicating its role in the development of new antimicrobial agents (Patel, Mistry, & Desai, 2006).

Hypolipidemic Properties

Research has identified derivatives of 6-Bromo-7-chloro-2,4-dihydro-1,4-benzoxazin-3-one with significant hypolipidemic, hypotriglyceridemic, and high-density-lipoprotein elevating properties. These findings suggest its potential application in the treatment of hyperlipidemia and associated conditions (Fenton et al., 1989).

Role in Dopamine Receptor Ligand Synthesis

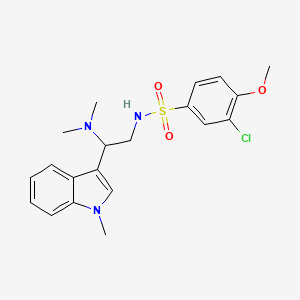

The compound has been used in the synthesis of dopamine receptor ligands, offering insights into the development of new antipsychotic medications. The research demonstrates its utility in exploring the pharmacological landscape of D1 dopamine receptor affinity and selectivity (Neumeyer et al., 1991).

Application in Molecular Synthesis

6-Bromo-7-chloro-2,4-dihydro-1,4-benzoxazin-3-one is instrumental in the synthesis of complex molecules, demonstrating its versatility in organic chemistry. This includes the preparation of phenoxo-bridged dicopper(II) complexes with unique spectral, electrochemical, and magnetic properties, which are of interest in materials science and catalysis (Amudha, Thirumavalavan, & Kandaswamy, 1999).

Antiviral and Cytotoxic Activity

Derivatives of 6-Bromo-7-chloro-2,4-dihydro-1,4-benzoxazin-3-one have been synthesized and tested for their antiviral and cytotoxic activities. This research contributes to the development of new therapeutic agents against viral infections (Dinakaran, Selvam, Declercq, & Sridhar, 2003).

Propriétés

IUPAC Name |

6-bromo-7-chloro-4H-1,4-benzoxazin-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClNO2/c9-4-1-6-7(2-5(4)10)13-3-8(12)11-6/h1-2H,3H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDWSWKKSEYXCQB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=CC(=C(C=C2O1)Cl)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.49 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-7-chloro-2,4-dihydro-1,4-benzoxazin-3-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-(3,5-dimethylphenyl)-3-heptyl-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2953261.png)

![8-(3,5-Dimethylphenyl)-3-(2-ethoxyethyl)-1,6,7-trimethyl-1,3,5-trihydro-4-imid azolino[1,2-h]purine-2,4-dione](/img/structure/B2953271.png)

![1-(thiophen-2-yl)-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)cyclopentanecarboxamide](/img/structure/B2953274.png)

![N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2953276.png)